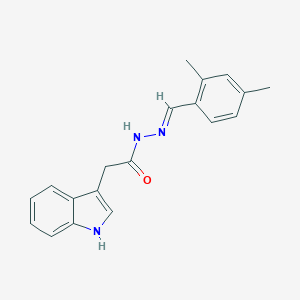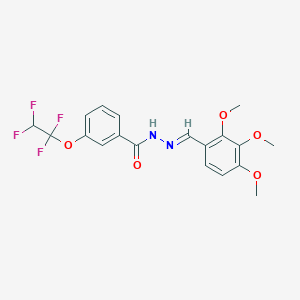![molecular formula C25H19Cl2N5O5 B449813 N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide is a complex organic compound that features a combination of dichlorophenoxy, nitropyrazole, and benzohydrazide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.
Synthesis of the nitropyrazole intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group.
Coupling of intermediates: The dichlorophenoxy and nitropyrazole intermediates are then coupled under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenoxy moiety.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Agrochemicals: The compound may have applications as a pesticide or herbicide.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-dichlorophenoxy)methyl-N’-benzohydrazide
- 3-(4-nitro-1H-pyrazol-1-yl)methyl-N’-benzohydrazide
Uniqueness
The uniqueness of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H19Cl2N5O5 |
|---|---|
Peso molecular |
540.4g/mol |
Nombre IUPAC |
N'-[3-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C25H19Cl2N5O5/c26-20-7-8-22(27)23(11-20)37-15-17-4-2-6-19(10-17)25(34)30-29-24(33)18-5-1-3-16(9-18)13-31-14-21(12-28-31)32(35)36/h1-12,14H,13,15H2,(H,29,33)(H,30,34) |
Clave InChI |
ZBGIAJJJQZRISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B449730.png)

![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)



![N'-(4-bromobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449741.png)
![5-chloro-2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449742.png)
![4-butoxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B449743.png)
![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
